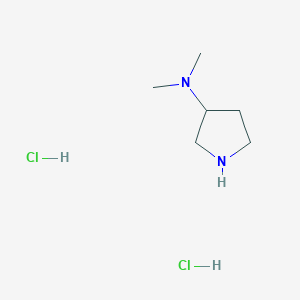

N,N-dimethylpyrrolidin-3-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPKWRSLMCUOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622593 | |

| Record name | N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-42-4 | |

| Record name | N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and purification of "N,N-dimethylpyrrolidin-3-amine dihydrochloride"

An In-Depth Technical Guide to the Synthesis and Purification of N,N-dimethylpyrrolidin-3-amine Dihydrochloride

Abstract

N,N-dimethylpyrrolidin-3-amine is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The pyrrolidine scaffold is a privileged structure in drug discovery, valued for the three-dimensional complexity it imparts to molecules, which is crucial for specific interactions with biological targets.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of N,N-dimethylpyrrolidin-3-amine as its stable dihydrochloride salt. We will detail a robust two-step synthetic sequence beginning with a commercially available, protected amine precursor, followed by a meticulous purification protocol. The causality behind experimental choices, from reagent selection to purification techniques, is explained to provide researchers with a deep, practical understanding of the process.

Introduction and Strategic Overview

The synthesis of substituted amines is a cornerstone of organic chemistry. However, methods like direct alkylation of amines often suffer from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines that are difficult to separate.[3] To overcome this, strategies such as reductive amination have become the industry standard, offering high yields and exceptional control.[4][5]

This guide focuses on a highly reliable and scalable two-step approach:

-

Reductive Methylation: A protected precursor, (S)-1-Boc-3-aminopyrrolidine, undergoes a one-pot reductive amination using formaldehyde as the carbon source and a mild hydride reducing agent to yield the fully methylated, protected intermediate.

-

Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, which concurrently protonates the two amine functionalities to form the desired this compound.

Purification is achieved via recrystallization, a powerful technique for obtaining high-purity crystalline solids.[6] The conversion of the amine to its hydrochloride salt is a key aspect of this purification strategy, as the salt form typically exhibits superior crystallinity and stability compared to the freebase.[7][8]

Synthetic Strategy and Workflow

Our retrosynthetic approach identifies (S)-1-Boc-3-aminopyrrolidine as an ideal starting material. This precursor is readily available and incorporates the pyrrolidine core and the primary amine functionality required for methylation. The Boc group provides robust protection for the ring nitrogen, preventing unwanted side reactions, and is easily removed in the final step.

The overall workflow is depicted below.

Caption: Overall workflow for synthesis and purification.

Part I: Synthesis Protocol

Step 1: Reductive Methylation of (S)-1-Boc-3-aminopyrrolidine

Principle: This reaction is a classic example of reductive amination, also known as reductive alkylation.[4] The primary amine of the starting material first reacts with formaldehyde to form an intermediate imine (or iminium ion). This imine is then selectively reduced in situ by a hydride-based reducing agent to yield the methylated amine. The process is repeated a second time to achieve dimethylation. We select Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. STAB is milder than other borohydrides like NaBH₄ and selectively reduces the imine intermediate in the presence of the aldehyde, preventing the reduction of the formaldehyde starting material.[4][9] The reaction is typically performed in a non-protic solvent like Dichloroethane (DCE) or Dichloromethane (DCM).[9]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| (S)-1-Boc-3-aminopyrrolidine | 186.25 | 1.0 | (User Defined) |

| Formaldehyde (37% in H₂O) | 30.03 | 2.5 | (Calculated) |

| Sodium Triacetoxyborohydride | 211.94 | 2.2 | (Calculated) |

| Acetic Acid | 60.05 | 0.1 | (Catalytic) |

| Dichloroethane (DCE) | 98.96 | - | (Solvent) |

| Saturated NaHCO₃ solution | - | - | (Work-up) |

| Dichloromethane (DCM) | 84.93 | - | (Extraction) |

| Anhydrous MgSO₄ | 120.37 | - | (Drying) |

Experimental Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add (S)-1-Boc-3-aminopyrrolidine (1.0 eq) and dissolve in Dichloroethane (DCE, approx. 10 mL per gram of starting material).

-

Add formaldehyde solution (2.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the initial imine/iminium intermediate occurs during this time.

-

Slowly add Sodium Triacetoxyborohydride (2.2 eq) portion-wise over 20-30 minutes. Note: The addition can be exothermic and may cause gas evolution. Ensure adequate ventilation and control the rate of addition to maintain the reaction temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc-N,N-dimethylpyrrolidin-3-amine as an oil. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

Principle: The Boc protecting group is labile under strong acidic conditions. A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether is ideal for this transformation. The acid cleaves the tert-butyl carbamate to release the free secondary amine, carbon dioxide, and tert-butyl cation (which is scavenged). Simultaneously, the strongly acidic conditions protonate both the newly deprotected ring nitrogen and the existing tertiary dimethylamino group, precipitating the desired dihydrochloride salt directly from the reaction mixture.

Experimental Procedure:

-

Dissolve the crude oil from the previous step in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

-

To this solution, add a 4M solution of HCl in 1,4-dioxane (approx. 3-4 equivalents) dropwise while stirring.

-

A white precipitate will form almost immediately. Continue stirring at room temperature for 2-4 hours to ensure complete deprotection and salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under high vacuum to obtain the crude this compound.

Part II: Purification Protocol

Principle: Recrystallization is a purification technique based on differential solubility.[6] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature. Soluble impurities remain in the solvent (mother liquor) upon cooling, while the desired compound crystallizes out. For highly polar amine salts, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures thereof, are excellent choices.[7]

Caption: Step-by-step workflow for purification by recrystallization.

Recrystallization Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Select an appropriate solvent system (e.g., a 9:1 mixture of isopropanol:methanol). Add a small amount of the solvent, bring the mixture to a gentle boil on a hot plate.

-

Continue to add small portions of the hot solvent until the solid has just completely dissolved. Adding excess solvent will reduce the final yield.

-

Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for an additional 30-60 minutes to maximize precipitation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Gently wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor.

-

Dry the crystals thoroughly under high vacuum for several hours to remove all traces of solvent.

Expected Results and Characterization

The final product should be a white to off-white crystalline solid. The purity should be assessed by standard analytical techniques.

| Parameter | Expected Result |

| Physical Appearance | White crystalline solid |

| Yield (Overall) | 75-90% (typical) |

| Purity (by HPLC/NMR) | >98% |

| ¹H NMR (D₂O) | Consistent with structure |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to freebase (m/z ~115.1) |

Safety Considerations

-

Reagents: Formaldehyde is a known carcinogen and sensitizer. Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Dichloroethane is a suspected carcinogen. Concentrated HCl solutions are highly corrosive.

-

Procedure: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

-

Quenching: The quenching of the hydride reagent is exothermic and produces gas. This step must be performed slowly and with caution.

Conclusion

The synthetic and purification strategy detailed in this guide represents a robust, efficient, and scalable method for producing high-purity this compound. By employing a controlled reductive amination followed by a straightforward deprotection/salt formation and a classic recrystallization, researchers can reliably access this valuable chemical intermediate for applications in drug discovery and development. The principles discussed—from reagent selection to purification theory—provide a solid foundation for troubleshooting and adapting this methodology to related synthetic targets.

References

- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Rel

- (3R)-N,N-dimethylpyrrolidin-3-amine:hydrochloride synthesis - ChemicalBook. (URL: )

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: )

-

Reductive amination - Wikipedia. (URL: [Link])

- Recrystallization1 - University of Colorado Boulder. (URL: )

-

Reductive Amination - Common Conditions - Organic Chemistry Data. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. (URL: [Link])

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC - NIH. (URL: [Link])

Sources

- 1. N,N-Dimethyl-3-propylpyrrolidin-3-amine | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. benchchem.com [benchchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to N,N-dimethylpyrrolidin-3-amine dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinyl Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its importance as a "privileged scaffold"[1]. The non-planar, sp³-hybridized nature of the pyrrolidine ring provides access to three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors. This guide focuses on a specific, valuable building block: N,N-dimethylpyrrolidin-3-amine dihydrochloride, providing a comprehensive overview of its synthesis, analytical characterization, and strategic applications in the development of novel therapeutics.

Part 1: Core Identification and Physicochemical Properties

CAS Number: 50534-42-4

This compound is the hydrochloride salt form of the free base, N,N-dimethylpyrrolidin-3-amine. The salt form generally offers enhanced stability and solubility in aqueous media, making it convenient for storage and for use in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆Cl₂N₂ | Chemical Supplier Catalogs |

| Molecular Weight | 187.11 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid | General Laboratory Observation |

| Solubility | Soluble in water and methanol | General Laboratory Observation |

Part 2: Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a chiral precursor to ensure the desired stereochemistry in the final product. A common and efficient route starts from (R)-3-hydroxypyrrolidine. This pathway involves the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, nucleophilic substitution with dimethylamine, and final deprotection.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a representative synthesis. It is crucial for researchers to adapt and optimize these conditions based on their specific laboratory setup and scale.

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Step 1: N-Boc Protection of (R)-3-hydroxypyrrolidine

-

To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

Causality: The Boc protecting group is essential to prevent the secondary amine of the pyrrolidine ring from reacting with the mesyl chloride in the subsequent step. Triethylamine acts as a base to neutralize the acid generated during the reaction.

Step 2: Mesylation of the Hydroxyl Group

-

Dissolve the (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in CH₂Cl₂ and cool the solution to 0 °C.

-

Add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, wash the mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (R)-1-Boc-3-((methylsulfonyl)oxy)pyrrolidine. This intermediate is often used immediately due to potential instability.

Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates a good leaving group, facilitating the subsequent nucleophilic substitution by dimethylamine.

Step 3: Nucleophilic Substitution with Dimethylamine

-

Dissolve the mesylated intermediate (1.0 eq) in a pressure-tolerant vessel with a solution of dimethylamine in tetrahydrofuran (THF, excess, e.g., 2 M solution).

-

Seal the vessel and heat the reaction mixture to 60-80 °C for 16-24 hours.

-

Cool the reaction to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (S)-1-Boc-3-(dimethylamino)pyrrolidine. The product can be purified by column chromatography on silica gel.

Causality: This is an Sₙ2 reaction where dimethylamine acts as the nucleophile, displacing the mesylate group. The reaction proceeds with an inversion of stereochemistry at the C3 position.

Step 4: Boc Deprotection and Dihydrochloride Salt Formation

-

Dissolve the purified (S)-1-Boc-3-(dimethylamino)pyrrolidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or CH₂Cl₂.

-

Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M, 3-4 eq) or bubble HCl gas through the solution at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. The strong acid cleaves the Boc group, and the excess HCl protonates both the pyrrolidine nitrogen and the dimethylamino nitrogen, forming the stable dihydrochloride salt.

Part 3: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ) in D₂O:

-

~3.5-4.0 ppm: Multiplets corresponding to the protons on the pyrrolidine ring (CH₂ and CH groups). The proton at C3, adjacent to the dimethylamino group, will likely be shifted downfield.

-

~3.0 ppm: A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety.

-

~2.2-2.6 ppm: Multiplets corresponding to the other protons on the pyrrolidine ring.

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts (δ) in D₂O:

-

~60-70 ppm: Signal for the carbon atom at the C3 position, attached to the nitrogen of the dimethylamino group.

-

~40-55 ppm: Signals for the other carbon atoms of the pyrrolidine ring.

-

~40-45 ppm: Signal for the carbon atoms of the two methyl groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

The molecular ion peak ([M]⁺) for the free base (C₆H₁₄N₂) would be at m/z 114.

-

A common fragmentation pathway for amines is α-cleavage. This would involve the loss of a methyl group to give a fragment at m/z 99, or cleavage within the ring.

-

Part 4: Applications in Drug Discovery

The 3-aminopyrrolidine scaffold, particularly with N,N-dimethyl substitution, is a valuable pharmacophore in the design of various therapeutic agents. Its basic nitrogen atom can serve as a key interaction point with biological targets, and the pyrrolidine ring acts as a rigid scaffold to orient other functional groups.

Diagram of the Role as a Versatile Building Block:

Caption: Applications of the core scaffold in drug discovery.

Kinase Inhibitors

Many kinase inhibitors incorporate a basic amine moiety to interact with the hinge region of the ATP-binding site of the kinase. The N,N-dimethylpyrrolidin-3-amine scaffold can be readily incorporated into heterocyclic systems to serve this purpose, providing both the necessary basicity and a defined three-dimensional structure.

Central Nervous System (CNS) Agents

The pyrrolidine ring is a common feature in molecules targeting the CNS. The basic nitrogen of N,N-dimethylpyrrolidin-3-amine can be crucial for interactions with neurotransmitter receptors and transporters. For instance, derivatives of 3-aminopyrrolidine have been explored in the development of novel antipsychotic and antidepressant agents.

Antibacterial Agents

The 3-aminopyrrolidine moiety is present in some classes of antibacterial agents, including certain quinolone antibiotics. The basic amine can contribute to the drug's pharmacokinetic properties and its interaction with bacterial enzymes like DNA gyrase.

Part 5: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis from readily available chiral precursors allows for the introduction of a key pharmacophoric element with defined stereochemistry. The pyrrolidine scaffold provides a rigid framework for the design of molecules targeting a wide range of biological targets, from kinases to CNS receptors. A thorough understanding of its synthesis, characterization, and potential applications is crucial for leveraging this important molecule in the development of the next generation of therapeutics.

References

-

PubChem. (n.d.). N,1-dimethylpyrrolidin-3-amine. [Online]. Available at: [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of N,N-dimethylpyrrolidin-3-amine Dihydrochloride

Introduction: The Pivotal Role of Solubility in a Promising Moiety

N,N-dimethylpyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative of significant interest in medicinal chemistry and drug development.[1] The pyrrolidine ring is a prevalent core structure in a multitude of pharmacologically active molecules.[1] As a dihydrochloride salt, this compound's stability and solubility are enhanced, making it a versatile building block in the synthesis of novel therapeutic agents.[2] The journey from a promising lead compound to a viable drug candidate is intrinsically linked to its physicochemical properties, with solubility being a paramount parameter. A comprehensive understanding of a compound's solubility in various organic solvents is crucial for reaction optimization, purification, formulation, and ultimately, its bioavailability.[3]

This in-depth technical guide provides a thorough exploration of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, offer a predictive solubility profile, and present a detailed experimental protocol for its precise determination. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research endeavors.

Theoretical Framework: Deconstructing the Solubility of an Amine Salt

The solubility of this compound is governed by its molecular structure—a small, cyclic tertiary amine converted into its dihydrochloride salt. This transformation from a free base to a salt dramatically alters its physical properties, most notably its solubility.[3] The guiding principle of "like dissolves like" is fundamental to understanding its behavior in different solvents.[4][5]

Key factors influencing its solubility include:

-

Ionic Nature: As a dihydrochloride salt, the molecule exists in an ionized state in the presence of polar solvents. This charge significantly increases its affinity for polar solvents capable of solvating ions through dipole-ion interactions.[6][7]

-

Polarity: The presence of two hydrochloride ions and the nitrogen atoms in the pyrrolidine ring imparts a high degree of polarity to the molecule. Consequently, it is expected to exhibit greater solubility in polar solvents.

-

Hydrogen Bonding: While the tertiary amine itself is not a hydrogen bond donor, the hydrochloride salt can interact with protic solvents.

-

Molecular Size: The relatively small size of the molecule generally favors solubility.

In essence, the solubility of this compound is a balancing act between its ionic, polar characteristics and the nonpolar nature of its hydrocarbon backbone.

Predicted Solubility Profile: A Guide for Solvent Selection

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The ionic nature of the dihydrochloride salt and the polarity of water lead to strong ion-dipole interactions, favoring high solubility. The (S)-enantiomer is noted to be soluble in water.[8] A similar compound, N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride, is highly soluble in aqueous solutions.[2] |

| Methanol | High to Moderate | Methanol's high polarity and hydrogen bonding capacity should effectively solvate the salt. | |

| Ethanol | Moderate | While still polar, ethanol is less so than methanol, which may result in slightly lower solubility. An ethanol/water mixture is recommended for a similar compound to avoid precipitation.[2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to Low | Although polar, DMSO may have limitations. For a similar compound, DMSO was to be avoided due to potential side reactions.[2] |

| Dimethylformamide (DMF) | Moderate | DMF is a polar aprotic solvent that should be capable of solvating the salt to a reasonable extent. | |

| Acetonitrile | Low | Acetonitrile's polarity is lower than that of DMF and DMSO, suggesting lower solubility. | |

| Nonpolar | Toluene | Very Low / Insoluble | The significant mismatch in polarity between the highly polar salt and nonpolar toluene would result in poor solvation. |

| Hexane | Very Low / Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is a poor solvent for ionic compounds. | |

| Dichloromethane (DCM) | Low | While slightly more polar than toluene or hexane, DCM is generally not a good solvent for salts. | |

| Diethyl Ether | Very Low / Insoluble | The nonpolar nature of diethyl ether makes it a poor solvent for polar, ionic compounds.[6][7] |

Experimental Protocol for Solubility Determination: A Step-by-Step Guide

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of the dissolved solid in the filtrate. This can be achieved through several methods:

-

Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid.

-

Chromatographic Method (Recommended): Dilute a known volume of the filtrate with a suitable solvent and analyze it using a calibrated HPLC method to determine the concentration. This method is generally more accurate, especially for lower solubilities.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a fixed value but can be influenced by several external factors:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in reactions at various temperatures.

-

pH: In aqueous or mixed aqueous-organic systems, pH plays a critical role. As a dihydrochloride salt of a weak base, changes in pH will affect the equilibrium between the ionized and non-ionized forms of the amine, thereby influencing its solubility.[9]

-

Co-solvents: The addition of a co-solvent can significantly alter the polarity of the solvent system and, in turn, the solubility of the compound. For instance, adding water to an organic solvent like ethanol can increase the solubility of the salt.[2]

Caption: Key factors influencing the solubility of the compound.

Conclusion: Empowering Research through a Deeper Understanding of Solubility

This compound is a valuable building block in contemporary chemical research. A thorough grasp of its solubility is not merely academic but a practical necessity for its effective application. While theoretical principles provide a strong foundation for predicting its behavior, this guide emphasizes the indispensability of empirical determination for achieving precision and reproducibility in experimental design. The provided protocol offers a robust framework for researchers to generate their own accurate solubility data, thereby facilitating the seamless integration of this compound into their synthetic and developmental workflows.

References

- N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride | 1219980-55-8 | Benchchem. (n.d.).

- (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide CAS 61703-38-6 - BIOSYNCE. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (1987).

- N,N-Dimethylpyrrolidin-3-amine | 69478-75-7 - Sigma-Aldrich. (n.d.).

- N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem. (n.d.).

- Procedure - CHM1020L Online Manual. (n.d.).

- CAS 144043-20-9 - ChemBK. (2024).

- Solubility of organic amine salts - Sciencemadness.org. (2011).

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016).

- Are amines soluble in organic solvents? - Quora. (2018).

- Application of Bicyclic Pyrrolidine in Drug Development - BLDpharm. (n.d.).

- Why amine salts are soluble in water? - ECHEMI. (n.d.).

- Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022).

- Organic Chemistry: Introduction to Solubility | SALTISE. (2021).

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride | 1219980-55-8 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. saltise.ca [saltise.ca]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of N,N-dimethylpyrrolidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-dimethylpyrrolidin-3-amine dihydrochloride, a key building block in modern synthetic chemistry. This document is designed to serve as a vital resource for researchers, scientists, and professionals in drug development by offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide elucidates the underlying principles of spectroscopic interpretation for this molecule, explains the rationale behind experimental choices, and provides detailed, field-proven protocols for data acquisition. By integrating theoretical knowledge with practical insights, this guide aims to empower users to confidently identify, characterize, and utilize this compound in their research endeavors.

Introduction: The Chemical Significance of this compound

N,N-dimethylpyrrolidin-3-amine and its dihydrochloride salt are versatile intermediates in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical applications. The pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds. The presence of a dimethylamino group at the 3-position introduces a key nucleophilic center and a site for potential chiral derivatization, making it a valuable synthon.

The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides the foundational spectroscopic knowledge required for such characterization.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.

Figure 1: A flowchart illustrating the comprehensive spectroscopic workflow for the characterization of this compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is fundamental to understanding its spectroscopic behavior. Both the pyrrolidine ring nitrogen and the exocyclic dimethylamino nitrogen are protonated in the dihydrochloride salt.

Figure 2: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different electronic environments of the nuclei.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the methyl groups and the protons on the pyrrolidine ring. Due to protonation, the signals for protons alpha to the nitrogen atoms will be shifted downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| N(CH₃)₂ | ~3.0 - 3.5 | Singlet | 6H | Protons on the two methyl groups attached to the exocyclic nitrogen. Deshielded due to the positive charge on the nitrogen. |

| Pyrrolidine CH₂ (alpha to N⁺H₂) | ~3.2 - 3.8 | Multiplet | 4H | Protons on the carbons adjacent to the protonated ring nitrogen. Significant deshielding due to the positive charge. |

| Pyrrolidine CH₂ (beta to N⁺H₂) | ~2.0 - 2.5 | Multiplet | 2H | Protons on the carbon beta to the ring nitrogen. Less deshielded than the alpha protons. |

| Pyrrolidine CH | ~3.5 - 4.0 | Multiplet | 1H | Methine proton at the 3-position, deshielded by both the ring nitrogen and the exocyclic ammonium group. |

| N⁺H₂ and N⁺H | Broad | Broad Singlet | 3H | Exchangeable protons on the two nitrogen atoms. Signal may be broad and its position can vary with concentration and solvent. |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing a map of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| N(CH₃)₂ | ~45 - 50 | Carbons of the dimethylamino group, influenced by the adjacent positive nitrogen. |

| Pyrrolidine C (alpha to N⁺H₂) | ~50 - 55 | Carbons adjacent to the protonated ring nitrogen. |

| Pyrrolidine C (beta to N⁺H₂) | ~25 - 30 | Carbon beta to the ring nitrogen. |

| Pyrrolidine C-3 | ~60 - 65 | Methine carbon at the 3-position, deshielded by two adjacent nitrogen atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For an amine salt, the most characteristic feature is the broad absorption due to N-H stretching vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |

| N⁺-H Stretching | 3200 - 2700 | Strong, Broad | Characteristic broad absorption for ammonium salts, arising from the stretching of the N-H bonds. |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium to Strong | Stretching vibrations of the C-H bonds in the methyl and pyrrolidine methylene groups. |

| N-H Bending | 1600 - 1500 | Medium | Bending vibrations of the N-H bonds in the ammonium groups. |

| C-N Stretching | 1250 - 1020 | Medium | Stretching vibrations of the carbon-nitrogen bonds. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for analyzing pre-charged molecules like amine salts. The mass spectrum will provide information about the molecular weight and fragmentation pattern of the parent cation.

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ (of free base) | 115.12 | The singly protonated free base, representing the molecular ion of the cation. |

| [M]²⁺ | 57.56 | The dicationic species may be observed, though often less abundant. |

| Fragmentation Products | Varies | Fragmentation will likely involve the loss of methyl groups or cleavage of the pyrrolidine ring. |

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality spectroscopic data for this compound. As a hygroscopic substance, proper sample handling is critical.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Dry the NMR tube in an oven at 120 °C for at least 2 hours and cool in a desiccator.

-

Weigh approximately 5-10 mg of this compound directly into the NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). Deuterium oxide (D₂O) is often a good choice for hydrochloride salts due to its high polarity.

-

Cap the NMR tube and vortex or sonicate briefly to ensure complete dissolution.

3.1.2. Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

If using D₂O, the N-H protons will exchange with deuterium and their signals will disappear or be significantly attenuated.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) will be necessary to obtain a good spectrum.

-

-

2D NMR (COSY):

-

A Correlation Spectroscopy (COSY) experiment can be performed to establish proton-proton coupling relationships within the pyrrolidine ring.

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

This method is suitable for obtaining a high-quality spectrum of a solid sample.

-

Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the IR spectrometer.

3.2.2. Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the beam path.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Mass Spectrometry

3.3.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

3.3.2. Data Acquisition

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mass Range: Scan a mass range that includes the expected m/z of the parent ion and potential fragments (e.g., m/z 50-300).

-

ESI Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal for the analyte.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the predicted NMR, IR, and MS data in the context of the molecule's structure and employing the detailed experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate. The integration of theoretical principles with practical, field-proven methodologies ensures that this guide serves as an invaluable resource for scientists and professionals in the chemical and pharmaceutical industries. Adherence to these guidelines will promote experimental reproducibility and contribute to the overall quality and success of research and development endeavors.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

Gross, J.H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

-

American Chemical Society. (2013). NMR Guidelines for ACS Journals. [Link]

A Comprehensive Technical Guide to the Safe Handling of N,N-dimethylpyrrolidin-3-amine dihydrochloride

Introduction

N,N-dimethylpyrrolidin-3-amine and its salts are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] As a building block for developing biologically active molecules, its handling is routine in many research and development laboratories.[1] However, its potent chemical properties necessitate a robust and informed approach to safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle N,N-dimethylpyrrolidin-3-amine dihydrochloride safely. The focus is not merely on procedural steps but on the underlying causality, ensuring that every action is grounded in a thorough understanding of the compound's risk profile.

Hazard Identification and In-Depth Risk Assessment

A foundational understanding of a chemical's intrinsic hazards is the first principle of safety. This compound is a hazardous substance that demands respect and careful handling. Its risk profile is driven by its high reactivity and toxicity.

GHS Classification and Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the compound's dangers. While data for the specific dihydrochloride salt may be consolidated with its parent amine, the hazard profile remains severe.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[3] |

| Skin Corrosion/Irritation | Category 1C / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2][3] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][4] |

| Aquatic Hazard (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects[3] |

Toxicological Insights

The high toxicity of this compound is a critical consideration. It is classified as fatal in contact with skin, meaning percutaneous absorption can lead to systemic toxicity.[3] The material is extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[4] This corrosive action is the causal factor behind the severe burn warnings and the requirement for immediate and thorough first aid upon any exposure.

Physicochemical Properties and Associated Risks

Understanding the physical state and reactivity of the compound is essential for anticipating its behavior in the laboratory.

| Property | Value | Implication for Handling |

| Molecular Formula | C₆H₁₆Cl₂N₂ | - |

| Molecular Weight | 187.11 g/mol | - |

| Appearance | Solid / Crystalline Powder | Risk of dust generation and inhalation.[3][5] |

| Solubility | Soluble in water[4] | Spills can easily spread with water; however, water is also the primary medium for decontamination of skin and eyes. |

| Hygroscopicity | High (Implied for amine salts) | The compound readily absorbs moisture from the air. This necessitates storage in a dry, tightly sealed container, preferably under an inert atmosphere, to prevent degradation and clumping. |

| Stability | Stable under recommended storage conditions.[4] | Avoid heat, flames, sparks, and strong oxidizing agents.[4] |

Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is achieved through a hierarchy of controls, beginning with engineering solutions and supplemented by rigorous personal protection.

The Primacy of Engineering Controls

Engineering controls are the most effective way to minimize exposure.

-

Fume Hood: All handling of this compound, including weighing, dispensing, and transfers, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains dusts and vapors, preventing inhalation, which is a primary route of exposure.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and tested regularly. Their proximity is critical for effective first aid in the event of an exposure.

Mandatory PPE Protocol

PPE is the last line of defense and must be worn correctly at all times when handling this compound.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Safety Goggles and a Face Shield | Because the substance can cause serious and irreversible eye damage, standard safety glasses are insufficient.[2] Tightly-fitting chemical goggles protect against dust, and a full-face shield is mandatory to protect the entire face from splashes.[4][6][7] |

| Hands | Chemical-Resistant Gloves (Nitrile) | Given the risk of fatal skin contact, glove selection is critical.[3] Heavy-duty nitrile or neoprene gloves are recommended.[7] Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique to avoid contaminating your skin.[4] |

| Body | Flame-Resistant Lab Coat & Chemical Apron | A lab coat protects personal clothing. A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes.[6][7] |

| Respiratory | NIOSH-approved Respirator | A respirator is required when dusts are generated and engineering controls may not be sufficient to maintain exposure below acceptable limits.[3][8] The specific type (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment. |

Standard Operating Procedures (SOPs)

Adherence to validated protocols minimizes the risk of exposure and incidents.

Storage and Handling Protocol

-

Receiving: Upon receipt, inspect the container for damage.

-

Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4] The container must be kept tightly closed to prevent moisture absorption.[3][4] Store in a locked cabinet or an area accessible only to authorized personnel.[3]

-

Preparation: Before opening the container, assemble all necessary equipment (spatulas, weigh boats, secondary containers) and PPE inside the fume hood.

Safe Weighing and Dispensing Workflow

The process of weighing a hazardous solid powder is a high-risk activity that requires a deliberate and controlled workflow. The following diagram and protocol outline a self-validating system for this task.

Caption: Workflow for Safely Weighing Hazardous Solids.

Waste Management and Decontamination

-

Waste Collection: All contaminated disposables (gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.

-

Decontamination: Decontaminate non-disposable equipment (spatulas, glassware) thoroughly.

-

Disposal: Dispose of waste through a licensed and approved waste disposal company.[3][4] Do not allow the chemical to enter drains, as it is toxic to aquatic life.[3]

Emergency Procedures

Preparedness is paramount. In the event of an incident, a swift and correct response can significantly mitigate harm.

Spill Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[4]

-

Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.

-

Protect: Wear full PPE, including respiratory protection.

-

Contain: Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use water.

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5] Avoid generating dust.[3]

-

Clean: Once the bulk material is removed, decontaminate the area.

First Aid Measures

First aiders must protect themselves before assisting a victim.[3] Show the Safety Data Sheet (SDS) to the attending medical professional.[3][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate attention from an ophthalmologist.[3][9]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with large amounts of water and soap.[5] Call a physician immediately.[3][9]

-

Inhalation: Move the victim to fresh air immediately.[3][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[11][10] Call a physician immediately.[3][9]

-

Ingestion: Rinse the mouth thoroughly with water.[3] Give the victim two glasses of water to drink at most.[3] Do NOT induce vomiting due to the corrosive nature of the substance.[11] Call a poison center or physician immediately.[3][10]

Conclusion

The safe handling of this compound is not a matter of suggestion but of strict protocol. Its profile as a highly toxic and corrosive compound demands the consistent application of engineering controls, diligent use of appropriate PPE, and adherence to established operating and emergency procedures. By understanding the causality behind these safety measures, researchers can foster a culture of safety and effectively mitigate the risks associated with this valuable but hazardous chemical intermediate.

References

- Sigma-Aldrich, Safety Data Sheet for a related hazardous amine. (2021-10-07).

- Sigma-Aldrich, Safety Data Sheet for a related hazardous amine. (2024-09-06).

- CDH Fine Chemical, Material Safety Data Sheet for a related hazardous amine.

- Sigma-Aldrich, Safety Data Sheet for a related hazardous amine. (2025-11-06).

-

Canada Safety Training, PPE for Hazardous Chemicals. [Link]

-

OSHA Training School, Corrosive Safety: Protecting Workers from Harmful Substances. (2024-01-19). [Link]

-

Storemasta Blog, Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). [Link]

-

ResearchGate, Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

-

Creative Safety Supply, What PPE is recommended for chemical hazards?. [Link]

-

ERIC, Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2021-Jan). [Link]

-

Wipf Group - University of Pittsburgh, Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). [Link]

- Fisher Scientific, Safety Data Sheet for a related hazardous amine. (2024-03-31).

-

PubChem, N,1-dimethylpyrrolidin-3-amine Safety and Hazards. [Link]

- Sigma-Aldrich, Safety Data Sheet for a related hazardous amine. (2025-04-28).

-

Chem-Impex, N,N-Dimetil-3-aminopirrolidina product page. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]

- 7. oshatrainingschool.com [oshatrainingschool.com]

- 8. creativesafetysupply.com [creativesafetysupply.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A-Technical-Guide-to-the-Chiral-Properties-of-N,N-dimethylpyrrolidin-3-amine-dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpyrrolidin-3-amine dihydrochloride is a chiral molecule of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its non-planar, saturated structure provides a three-dimensional framework that is crucial for specific interactions with biological targets such as enzymes and receptors.[3] The stereochemistry at the C3 position of the pyrrolidine ring in N,N-dimethylpyrrolidin-3-amine introduces chirality, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-N,N-dimethylpyrrolidin-3-amine and (S)-N,N-dimethylpyrrolidin-3-amine.

The distinct spatial arrangement of substituents in each enantiomer can lead to significantly different pharmacological and toxicological profiles.[2] This is a critical consideration in drug development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, a thorough understanding of the chiral properties of this compound, along with methods for the synthesis, separation, and analysis of its individual enantiomers, is paramount for its effective application in pharmaceutical research.

This guide provides a comprehensive overview of the chiral aspects of this compound, focusing on its stereochemistry, methods for enantioselective synthesis and chiral resolution, and analytical techniques for determining enantiomeric purity.

Stereochemistry and Physicochemical Properties

N,N-dimethylpyrrolidin-3-amine possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (R) and (S). The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms.

Enantiomeric Structure

The two enantiomers of N,N-dimethylpyrrolidin-3-amine are mirror images of each other and exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment.[4] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

For instance, (S)-(-)-3-(Dimethylamino)pyrrolidine has a reported specific rotation of [α]/D of -14 ± 2°, measured at a concentration of 1 g/100mL in ethanol.[4]

Physicochemical Data Summary

| Property | (S)-N,N-dimethylpyrrolidin-3-amine | Racemic N,N-dimethylpyrrolidin-3-amine |

| Molecular Formula | C6H14N2 | C6H14N2 |

| Molecular Weight | 114.19 g/mol [5] | 114.19 g/mol |

| Boiling Point | 160 °C/760 mmHg (lit.)[4] | 164 °C at 760 mmHg |

| Density | 0.899 g/mL at 25 °C (lit.)[4] | Not readily available |

| Refractive Index | n20/D 1.4650 (lit.)[4] | Not readily available |

| Optical Activity | [α]/D −14±2°, c = 1 in ethanol | 0° |

| CAS Number | 132883-44-4[5] | 69478-75-7 |

Synthesis of Chiral N,N-dimethylpyrrolidin-3-amine

The synthesis of enantiomerically pure N,N-dimethylpyrrolidin-3-amine is a key step for its use in pharmaceutical development. There are two primary strategies to obtain the individual enantiomers: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which involves separating a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis creates the chiral center in a controlled manner, leading to a product that is enriched in one enantiomer. Various methods have been developed for the asymmetric synthesis of chiral pyrrolidines.[6][7] These often involve the use of chiral catalysts or starting materials.

One notable approach is the one-pot photoenzymatic synthesis of N-Boc-3-aminopyrrolidines. This method combines a regioselective photooxyfunctionalization to create a ketone intermediate, followed by a stereoselective biocatalytic transamination using amine transaminases (ATAs) to produce the chiral amine with high enantiomeric excess.[8]

Chiral Resolution of Racemic Mixtures

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by methods like fractional crystallization.

Protocol for Chiral Resolution:

-

Salt Formation: React the racemic N,N-dimethylpyrrolidin-3-amine with an enantiomerically pure chiral acid (e.g., tartaric acid or mandelic acid) in a suitable solvent. This forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts. By carefully controlling the temperature and solvent composition, one diastereomer can be selectively crystallized.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to liberate the enantiomerically pure free amine.

The choice of resolving agent and solvent system is critical for a successful resolution and often requires empirical optimization.

Analytical Methods for Chiral Purity Determination

Accurately determining the enantiomeric purity (or enantiomeric excess, ee) is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this purpose.

Chiral HPLC

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The choice of the CSP and the mobile phase is critical for achieving good separation.

Experimental Protocol for Chiral HPLC Analysis:

-

Column Selection: A variety of chiral stationary phases are commercially available. For amines, polysaccharide-based columns or macrocyclic glycopeptide columns (like those based on vancomycin or teicoplanin) are often effective.[9]

-

Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Alternatively, derivatization with a chiral tagging reagent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard (achiral) HPLC column.[10]

Applications of Chiral N,N-dimethylpyrrolidin-3-amine in Drug Development

Chiral amines are invaluable building blocks in the synthesis of pharmaceuticals.[11] The pyrrolidine scaffold is present in a wide array of drugs targeting various diseases.[1][12] The specific stereochemistry of substituents on the pyrrolidine ring can drastically influence the biological activity of a molecule. For example, in the context of estrogen receptor α antagonists, the orientation of a methyl group on the pyrrolidine ring determines the compound's mode of action.[2]

Enantiomerically pure (R)- or (S)-N,N-dimethylpyrrolidin-3-amine can serve as a key intermediate in the synthesis of complex drug candidates. Its use ensures that the final active pharmaceutical ingredient (API) has the correct stereochemistry, which is a critical requirement for regulatory approval and for ensuring the safety and efficacy of the drug.

Conclusion

The chiral properties of this compound are of fundamental importance for its application in drug discovery and development. The existence of (R) and (S) enantiomers necessitates the use of stereoselective synthetic methods or chiral resolution techniques to obtain enantiomerically pure compounds. Reliable analytical methods, primarily chiral HPLC, are essential for verifying the enantiomeric purity of these materials. A thorough understanding and control of the stereochemistry of this versatile building block are crucial for the development of safe and effective new medicines.

References

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl-3-propylpyrrolidin-3-amine | Benchchem [benchchem.com]

- 4. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE CAS#: 132883-44-4 [m.chemicalbook.com]

- 5. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

A Technical Guide to the Stability and Storage of N,N-dimethylpyrrolidin-3-amine dihydrochloride

An In-depth Technical Guide Topic: Stability and Storage Conditions for N,N-dimethylpyrrolidin-3-amine dihydrochloride Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key heterocyclic building block frequently employed in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its utility as a precursor demands a high degree of purity and integrity. However, like many substituted amine salts, its chemical and physical stability is not absolute and is highly dependent on environmental conditions. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies required to ensure the long-term viability of this reagent. Understanding these parameters is critical for the reproducibility of experimental results and the quality of downstream products.

Section 1: Physicochemical Properties

A foundational understanding of the compound's intrinsic properties is essential before delving into its stability. This compound is a salt, a characteristic that dictates many of its physical behaviors.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | Dimethyl-pyrrolidin-3-yl-amine dihydrochloride | [1] |

| CAS Number | 864448-61-3 ((R)-enantiomer) | [1] |

| Molecular Formula | C₆H₁₄N₂ · 2HCl (C₆H₁₆Cl₂N₂) | [1][2] |

| Molecular Weight | 187.11 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 194-197 °C | [1] |

| Key Sensitivities | Hygroscopic, Air Sensitive | [1][3][4] |

Section 2: Chemical Stability and Degradation Profile

The stability of this compound is primarily influenced by its susceptibility to atmospheric moisture and oxygen. These are not passive influences; they are active drivers of degradation that can compromise sample purity.

Core Instabilities

-

Hygroscopicity: As a dihydrochloride salt, the compound is highly hygroscopic, readily absorbing water from the atmosphere.[1][3] This is the most immediate and common stability concern. The absorbed moisture does not merely alter the physical state (from a free-flowing powder to a dense clump) but also acts as a solvent, potentially accelerating other degradation pathways and making accurate weighing impossible.

-

Air Sensitivity (Oxidation): The tertiary amine functionality within the molecule possesses a lone pair of electrons that is susceptible to oxidation.[3] Chronic exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of N-oxide derivatives. While this process may be slow at room temperature in a well-sealed container, repeated exposure during sample handling can lead to a cumulative increase in this impurity.

Potential Degradation Pathways

While specific degradation kinetics for this molecule are not widely published, its structure allows for the prediction of two primary degradation pathways under typical laboratory conditions.

-

N-Oxidation: This is the most probable oxidative degradation route. The tertiary amine nitrogen is oxidized to form N,N-dimethylpyrrolidin-3-amine-N-oxide dihydrochloride. This impurity can have different polarity and reactivity, potentially interfering with subsequent synthetic steps.

Caption: Predicted N-Oxidation Degradation Pathway.

-

Thermal Decomposition: Under conditions of fire or extreme heat, the compound will decompose. Hazardous combustion byproducts include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and corrosive hydrogen chloride gas.[5]

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a non-negotiable aspect of maintaining the integrity of this reagent. These procedures are designed to create a self-validating system where the material's quality is preserved by default.

Long-Term Storage Conditions

The primary goal of long-term storage is to mitigate exposure to moisture and air.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[6][7] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3] | Displaces atmospheric oxygen and moisture, directly inhibiting N-oxidation and water absorption. |

| Container | Keep container tightly closed and sealed.[3][6] | Provides a physical barrier against the laboratory environment. Containers should be properly resealed after each use. |

| Location | Store in a well-ventilated area designated for chemical storage.[6] | Ensures safety in case of accidental spills or container failure. |

| Security | Store locked up or in an area accessible only to qualified personnel.[3] | Prevents unauthorized or improper handling. |

Standard Operating Procedure for Handling and Dispensing

Minimizing environmental exposure during use is as critical as long-term storage.

Caption: Recommended workflow for handling the hygroscopic reagent.

Incompatible Materials

To prevent dangerous reactions and degradation, avoid contact with the following:

-

Strong oxidizing agents: Can cause vigorous reactions and accelerate oxidative degradation.[5][7]

-

Acids, Acid anhydrides, Acid chlorides: While it is a dihydrochloride salt, contact with other strong acids or reactive acidic species should be avoided.[7]

Section 4: Methodology for Stability Assessment

For critical applications, particularly in drug development, verifying the stability of a specific lot of this compound is essential. A structured stability study provides empirical data on the compound's shelf-life under defined conditions.

Protocol 4.1: Stability Study Design

This protocol outlines a basic framework for a stability study. It should be adapted based on the specific regulatory or quality requirements of the project.

-

Initial Analysis (T=0): Perform a full suite of analytical tests on a reference sample from a new or unopened container. This establishes the baseline for purity, moisture content, and appearance.

-

Sample Allocation: Aliquot the material into several containers made of the same material as the bulk container, ensuring each is sealed under an inert atmosphere.

-

Storage Conditions: Place the samples into stability chambers under both long-term and accelerated conditions.

-

Long-Term: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% Relative Humidity (RH)

-

-

Testing Schedule: Pull samples for full analysis at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

-

Data Analysis: Compare the results at each time point to the T=0 baseline. A significant change in any parameter indicates degradation.

Protocol 4.2: Analytical Techniques for Monitoring Stability

The choice of analytical methods must be stability-indicating, meaning they can resolve the parent compound from potential degradation products and other impurities.

| Analytical Method | Parameter Measured | Typical Acceptance Criteria (Example) | Rationale |

| HPLC with UV/CAD/MS | Purity, Impurity Profile | Purity ≥ 98.0%; No single impurity > 0.5% | The primary technique for quantifying purity and detecting the formation of new degradation products like N-oxides. |

| Karl Fischer Titration | Moisture Content | ≤ 0.5% w/w | Quantifies water absorption, directly measuring the impact of hygroscopicity. |